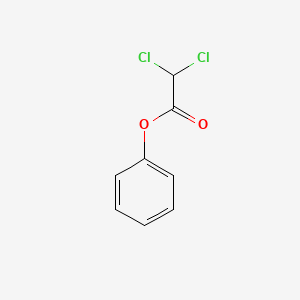

Phenyl dichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

10565-20-5 |

|---|---|

Molecular Formula |

C8H6Cl2O2 |

Molecular Weight |

205.03 g/mol |

IUPAC Name |

phenyl 2,2-dichloroacetate |

InChI |

InChI=1S/C8H6Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

FALZSEYHTLDSIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Dichloroacetate and Its Derivatives

Esterification Routes for Phenyl Dichloroacetate (B87207) Synthesis

Esterification presents a primary pathway for the synthesis of phenyl dichloroacetate, with several effective methods available to chemists.

Reactions Involving Dichloroacetyl Chloride and Phenolic Compounds

A prevalent and efficient method for synthesizing this compound involves the reaction of phenolic compounds with dichloroacetyl chloride. chemguide.co.ukwiley-vch.de This reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. researchgate.net The choice of solvent and base can be critical for optimizing the reaction conditions.

For instance, the synthesis of 4-cyanothis compound is achieved by reacting 4-cyanophenol with dichloroacetyl chloride in the presence of triethylamine. Similarly, various substituted phenyl dichloroacetates, such as 4-methoxyphenyl (B3050149) dichloroacetate and 3-chloro-4-methoxythis compound, have been synthesized from their corresponding phenols using this method. researchgate.net The progress of these reactions can be conveniently monitored using techniques like thin-layer chromatography (TLC). researchgate.net The general procedure involves carrying out the reaction in a suitable solvent like dichloromethane (B109758) at room temperature, followed by workup procedures that include washing with acidic and basic solutions to purify the product. researchgate.net

German scientists have also reported the O-acylation of phenol (B47542) with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) in a carbon disulfide solution at 0°C to form phenylchloroacetate. nveo.org Another approach involves heating a mixture of phenol and chloroacetyl chloride to produce phenyl chloroacetate. google.com

Alternative Esterification Approaches

Beyond the use of acyl chlorides, alternative esterification methods provide versatile routes to this compound and its analogs. One such method is the Fischer-Speier esterification, which involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk In the context of this compound synthesis, this would entail reacting dichloroacetic acid with a phenol using a strong acid catalyst like sulfuric acid. nih.govrug.nl

Transesterification offers another viable pathway. This method involves the reaction of a dichloroacetate ester, such as methyl or ethyl dichloroacetate, with a phenol. tandfonline.com The reaction is typically catalyzed by an acid or a base. This approach can be particularly useful when the starting ester is more readily available or easier to handle than dichloroacetyl chloride.

Amidation Reactions for N-Phenyl-2,2-Dichloroacetamide Synthesis

The formation of an amide bond between a derivative of dichloroacetic acid and an aniline (B41778) is a key strategy for the synthesis of N-phenyl-2,2-dichloroacetamides.

Condensation of Dichloroacetic Acid with Aniline Derivatives

The direct condensation of dichloroacetic acid with aniline or its derivatives is a common method for preparing N-phenyl-2,2-dichloroacetamides. researchgate.netresearchgate.netmdpi.com This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. The reaction is generally performed in an organic solvent at room temperature.

Utilizing Methyl Dichloroacetate as an Acylating Agent

Methyl dichloroacetate can serve as an effective acylating agent in the synthesis of N-phenyl-2,2-dichloroacetamides. researchgate.neturan.ua This reaction proceeds via the aminolysis of the ester, where an aniline derivative attacks the carbonyl carbon of methyl dichloroacetate, leading to the displacement of the methoxy (B1213986) group and the formation of the amide. scispace.com

The reaction conditions can be varied. For some substrates, simply heating the aniline with methyl dichloroacetate is sufficient. uran.ua For example, N-(2,6-dichlorophenyl)-2,2-dichloroacetamide has been synthesized by reacting 2,6-dichloroaniline (B118687) with methyl dichloroacetate. researchgate.net In other cases, particularly with less reactive anilines such as aromatic amino acid derivatives, prolonged heating in an excess of the acylating agent may be necessary. uran.ua

Hypervalent Iodine Reagent-Mediated Synthesis of N-Phenyl-2,2-Dichloroacetamides

Modern synthetic methods have introduced the use of hypervalent iodine reagents as powerful tools for organic transformations. dovepress.comtcichemicals.comorganic-chemistry.org These reagents have been successfully applied to the synthesis of N-phenyl-2,2-dichloroacetamides. beilstein-journals.orgresearchgate.netbeilstein-journals.org

One notable example involves a one-pot synthesis utilizing (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid, which acts as a halogen source. beilstein-journals.orgbeilstein-journals.org This method facilitates the cleavage of a carbon-carbon bond in 3-oxo-N-phenylbutanamides to directly yield 2,2-dihalo-N-phenylacetamides in good to excellent yields. beilstein-journals.orgbeilstein-journals.org The reaction proceeds smoothly for a variety of substituted anilines, indicating that the electronic properties of the substituents on the benzene (B151609) ring have minimal impact on the reaction's efficiency. beilstein-journals.orgbeilstein-journals.org This protocol offers a novel and reliable route for the direct preparation of these compounds. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Suzuki Coupling Reactions in N-Arylphenyl-2,2-Dichloroacetamide Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of N-Arylphenyl-2,2-dichloroacetamide derivatives. Current time information in Bangalore, IN.researchgate.net This approach is particularly valuable for creating biaryl and terphenyl structures, which are difficult to assemble using other methods. mdpi.com

In a typical synthetic route, a key intermediate such as N-(4-bromophenyl)-2,2-dichloroacetamide is coupled with various arylboronic acids. mcgill.ca The reaction is catalyzed by a palladium complex in the presence of a base. Research has shown that N-terphenyl-2,2-dichloroacetamide analogues exhibit significant biological activity. researchgate.netmdpi.com

A study detailed the synthesis of a series of N-arylphenyl-2,2-dichloroacetamide analogues via a Suzuki coupling reaction. Current time information in Bangalore, IN. The general reaction scheme involves the coupling of an N-(halophenyl)-2,2-dichloroacetamide with an appropriate boronic acid. For instance, N-(3,5-bis(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)phenyl)-2,2-dichloroacetamide was synthesized, demonstrating the complexity of the molecules that can be accessed through this methodology. researchgate.net

The efficiency and success of the Suzuki coupling reaction are highly dependent on the catalyst system used. Novel palladium complexes, including phosphine-free pyrimidine-based palladium(II) complexes, have been developed to improve catalytic activity, often under mild conditions and even in aqueous media. researchgate.net Microwave-assisted synthesis has also been explored to accelerate these reactions. mdpi.com

Table 1: Examples of N-Arylphenyl-2,2-dichloroacetamide Derivatives Synthesized via Suzuki Coupling

| Starting Material | Coupling Partner (Arylboronic Acid) | Catalyst System | Product | Reference |

| N-(4-bromophenyl)-2,2-dichloroacetamide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-(biphenyl-4-yl)-2,2-dichloroacetamide | mcgill.ca |

| N-(3,5-dibromophenyl)-2,2-dichloroacetamide | Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-ylboronic acid | Not Specified | N-(3,5-bis(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)phenyl)-2,2-dichloroacetamide | researchgate.net |

Novel Synthetic Approaches and Catalyst Systems

Beyond traditional methods, research has focused on developing novel synthetic pathways and more efficient catalyst systems for producing this compound and its amide derivatives.

One common and straightforward approach involves the reaction of a substituted aniline with dichloroacetyl chloride in a suitable solvent like dry toluene. mcgill.ca This method is highly efficient for synthesizing a wide range of N-phenyl-2,2-dichloroacetamide derivatives, with reported yields often exceeding 90%. mcgill.ca For example, reacting a substituted aniline with 1.3 equivalents of dichloroacetyl chloride and refluxing for 1-5 hours produces the desired N-phenyl-2,2-dichloroacetamide derivative. mcgill.ca

Another approach involves the esterification of phenols with dichloroacetyl chloride or dichloroacetic anhydride (B1165640). The synthesis of 4-acetamidophenyl 2,2-dichloroacetate and 4-methoxyphenyl 2,2-dichloroacetate has been achieved by reacting the corresponding phenol with dichloroacetyl chloride in the presence of a base like triethylamine or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The development of new catalyst systems is crucial for enhancing reaction efficiency and sustainability. For the related Suzuki-Miyaura coupling reactions, novel phosphine-free pyrimidine-based palladium(II) complexes have been shown to be effective. researchgate.net These catalysts can operate under mild conditions, including microwave irradiation and in aqueous solvents, which aligns with the principles of green chemistry. mdpi.comresearchgate.net Furthermore, dual-catalyst systems, which combine a photocatalyst with another catalyst like a Lewis acid or a transition metal complex, are an emerging area in organic synthesis and could offer new pathways for activating substrates in the synthesis of complex dichloroacetate derivatives. mdpi.com For instance, the combination of a light-absorbing catalyst with an independent secondary catalyst can manipulate the reactivity of photogenerated intermediates. mdpi.com

Table 2: Overview of Novel Synthetic Methods and Catalysts

| Method | Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |

| Amidation | Substituted Aniline, Dichloroacetyl Chloride | Toluene (solvent) | N-phenyl-2,2-dichloroacetamide | High yields (90-99%) | mcgill.ca |

| Esterification | Phenol, Dichloroacetyl Chloride | Triethylamine, DMAP | This compound | Standard ester formation | |

| Oxidation | N-(3-(trifluoromethylthio)-phenyl)-2,2-dichloroacetamide | H₂O₂ in Acetic Acid | 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl)phenyl)acetamide | Post-synthesis modification | mcgill.ca |

| Dual Photocatalysis | Organic Substrate | Photocatalyst + Co-catalyst (e.g., Lewis Acid) | Various | Generation of reactive intermediates | mdpi.com |

Diastereoselective Synthesis of this compound Conjugates

The synthesis of conjugates of dichloroacetic acid with other molecules, such as therapeutic agents or polyfunctional compounds, is an active area of investigation. These conjugates aim to combine the properties of dichloroacetate with another pharmacophore.

A direct method for creating such conjugates involves forming an amide or ester linkage. For instance, a doxorubicin-dichloroacetate (DOX-DCA) conjugate was synthesized by reacting doxorubicin (B1662922) hydrochloride with dichloroacetic acid anhydride in the presence of triethylamine. This straightforward amidation resulted in an amphiphilic conjugate. Similarly, covalent conjugates of dichloroacetic acid have been prepared with various polyfunctional phenols and vitamins through esterification using dichloroacetyl chloride.

While these methods effectively create conjugates, the specific challenge of diastereoselective synthesis—controlling the three-dimensional arrangement at newly formed stereocenters—is less commonly documented for this compound conjugates themselves in the reviewed literature. Diastereoselective synthesis is a critical aspect in the preparation of chiral drugs, where different stereoisomers can have vastly different biological activities.

General strategies for diastereoselective synthesis often rely on chiral auxiliaries, chiral catalysts, or substrate control. For example, in the synthesis of other complex molecules like nucleoside analogues, acyclic precursors are used to control the stereochemical outcome of cyclization reactions, achieving high diastereoselectivity. In other contexts, dichloroacetic acid itself has been used as a catalyst to induce diastereoselectivity in reactions like the Pictet-Spengler condensation.

Applying these principles to the synthesis of this compound conjugates would likely involve reacting dichloroacetic acid with a chiral alcohol or amine, where the existing stereocenters on the conjugating partner guide the stereochemical outcome. Alternatively, a prochiral phenol or aniline could be reacted with a chiral dichloroacetylating agent. However, specific, well-documented protocols for achieving high diastereoselectivity in the synthesis of this compound conjugates are not extensively detailed in the provided sources.

Table 3: Synthesis of Dichloroacetate Conjugates

| Conjugate Partner | Synthetic Method | Reagents | Product | Reference |

| Doxorubicin | Amidation | Dichloroacetic acid anhydride, Triethylamine, DMF | Doxorubicin-dichloroacetate (DOX-DCA) | |

| 4-Methoxyphenol | Esterification | Dichloroacetyl chloride, DMAP, Chloroform | 4-Methoxyphenyl 2,2-dichloroacetate | |

| 4-Acetamidophenol | Esterification | Dichloroacetyl chloride, Triethylamine, DMF | 4-Acetamidophenyl 2,2-dichloroacetate |

Chemical Reactivity and Derivatization of Phenyl Dichloroacetate Systems

Reaction Pathways and Transformation Mechanisms

Phenyl dichloroacetate (B87207), as an ester of dichloroacetic acid, exhibits reactivity characteristic of both the ester functional group and the dichloromethyl group. Its transformation pathways are primarily centered around nucleophilic acyl substitution at the carbonyl carbon and reactions involving the carbon-chlorine bonds.

The hydrolysis of phenyl dichloroacetate is a key reaction pathway. Studies on the hydrolysis of substituted phenyl trifluoroacetates and dichloroacetates have provided insights into the mechanism. The neutral hydrolysis of these esters in water-acetonitrile mixtures with low water content suggests a mechanism where one water molecule acts as a nucleophile and another as a general base. psu.edu This is consistent with a BAc3 mechanism, involving a termolecular transition state. psu.edu The rate-limiting step is proposed to be the attack of water on the carbonyl group, leading to a tetrahedral intermediate. psu.edu For 4-nitrothis compound, proton-inventory studies in water have suggested the involvement of several water molecules in a cyclic transition state for its hydrolysis. psu.edu

The reactivity of this compound towards other nucleophiles, such as amines, has also been investigated. The reaction of imidazole (B134444) with 4-nitrothis compound in acetonitrile (B52724) and aqueous acetonitrile shows both first-order and second-order dependence on the imidazole concentration. researchgate.net This suggests that the reaction can proceed through both direct nucleophilic attack by imidazole and a general base-catalyzed pathway where imidazole facilitates the attack of a water molecule. researchgate.net The nature of the leaving group and the reaction conditions significantly influence which pathway predominates. For instance, with good leaving groups like 2,4-dinitrophenoxide, imidazole acts as a nucleophile. researchgate.net

The dichloromethyl group can also participate in transformations, although this is less common under typical ester reaction conditions. The chemistry of dichloroacetic acid itself is typical of halogenated organic acids, and it can act as an alkylating agent. wikipedia.org While the ester form is less reactive in this regard, under specific conditions, reactions involving the chlorine atoms could be envisaged.

Synthesis of Conjugates and Hybrid Molecules Incorporating Dichloroacetate Moieties

The synthesis of conjugates and hybrid molecules containing the dichloroacetate (DCA) moiety is an active area of research, driven by the biological activities of DCA. uran.uauran.ua this compound can serve as a precursor for these syntheses, although more commonly, dichloroacetyl chloride or dichloroacetic acid itself is used with a coupling agent. The primary goal of creating these conjugates is often to improve the pharmacokinetic properties of dichloroacetic acid or to combine its activity with another pharmacophore. researchgate.net

A common strategy involves the esterification or amidation of a carrier molecule with a dichloroacetate group. For example, covalent conjugates of dichloroacetic acid have been synthesized with various polyfunctional compounds, including phenols, by reacting them with dichloroacetyl chloride in the presence of a base like triethylamine (B128534). researchgate.net This method can be applied to create this compound derivatives with additional functional groups.

The synthesis of hybrid molecules often involves linking the dichloroacetate moiety to another biologically active molecule. For instance, a doxorubicin-dichloroacetate conjugate was synthesized by reacting doxorubicin (B1662922) hydrochloride with dichloroacetic acid in the presence of a coupling agent. nih.gov Similarly, novel N-phenyl dichloroacetamide derivatives have been synthesized and evaluated for their biological activities. uran.uanih.gov These syntheses typically involve the reaction of an aniline (B41778) derivative with dichloroacetyl chloride or dichloroacetic acid.

A "cost-effective" approach for the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole (B1197879) and dichloroacetic acid moieties has been described. mdpi.comconsensus.app This multi-step synthesis involved the acylation of a primary amino group on the thiadiazole ring with dichloroacetyl chloride. mdpi.com

The following table summarizes some examples of synthesized dichloroacetate conjugates and the methods used:

| Conjugate/Hybrid Molecule | Starting Materials | Reagents/Conditions | Reference |

| 4-Acetamidophenyl 2,2-dichloroacetate | 4-Acetamidophenol, Dichloroacetyl chloride | Triethylamine, -10°C | researchgate.net |

| Doxorubicin-dichloroacetate | Doxorubicin hydrochloride, Dichloroacetic acid | Triethylamine, DMF | nih.gov |

| N-(3-iodophenyl)-2,2-dichloroacetamide | 3-Iodoaniline, Dichloroacetyl chloride | Not specified | nih.gov |

| 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | 2-Amino-5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazole, Dichloroacetyl chloride | Triethylamine, Dioxane, Reflux | mdpi.com |

Exploration of this compound as a Synthetic Intermediate

This compound's utility as a synthetic intermediate stems from its ability to act as a dichloroacetylating agent. The phenyl group serves as a good leaving group, facilitating the transfer of the dichloroacetyl moiety to a nucleophile. This makes it a valuable reagent in organic synthesis for the introduction of the dichloroacetate functional group into various molecules.

While direct examples specifically using this compound as the synthetic intermediate are less frequently detailed in the provided search results compared to dichloroacetyl chloride, its reactivity profile suggests its applicability in similar transformations. The synthesis of N-phenyl-2,2-dichloroacetamide derivatives, for instance, could potentially be achieved by reacting an aniline with this compound, although the more common route involves dichloroacetyl chloride. uran.uanih.gov

The synthesis of various esters and amides of dichloroacetic acid highlights the importance of dichloroacetylating agents. A patent describes the synthesis of dichloroacetate bulk medicinal chemicals starting from 2,2'-dichloroacetyl chloride and 9-fluorenylmethanol to form fluorenylmethyl dichloroacetate, which is then hydrolyzed. google.com This underscores the role of dichloroacetate esters as key intermediates in multi-step syntheses.

The reactivity of the ester can be tuned by modifying the phenyl ring with electron-withdrawing or electron-donating groups. For example, 4-nitrothis compound is a more reactive acylating agent than this compound due to the better leaving group ability of the 4-nitrophenoxide ion. researchgate.net This principle allows for the selection of an appropriate dichloroacetate ester for a specific synthetic transformation.

Studies on the Formation of Complex Macromolecular Architectures with Dichloroacetate

The dichloroacetate moiety has been incorporated into complex macromolecular architectures, primarily polymers, to impart specific functionalities. While the direct use of this compound in these syntheses is not explicitly detailed in the provided results, the underlying chemistry often involves reactions where a dichloroacetate group is attached to a polymer backbone or used to initiate polymerization.

One area of exploration is the synthesis of polymer-drug conjugates. For example, a versatile synthesis of polymer-temozolomide conjugates has been developed, and while this specific example does not use dichloroacetate, the principles of conjugating small molecules to polymers are relevant. acs.org Dichloroacetate could be similarly conjugated to polymers to create materials with potential therapeutic applications.

The formation of gels and other complex structures has been observed with dichloroacetic acid. For instance, solutions of poly(ether ether ketone) in dichloroacetic acid can form thermo-reversible gels. acs.org This indicates that the dichloroacetate moiety can influence the self-assembly and macroscopic properties of polymer solutions.

Furthermore, dichloroacetate derivatives have been explored for the synthesis of multi-armed and star-shaped polymers. acs.org Ring-opening metathesis polymerization (ROMP) is a powerful technique for creating complex polymer architectures, and functional initiators are often employed. acs.org While not directly mentioning this compound, the use of functionalized esters as initiators is a common strategy in polymer chemistry.

Mechanistic Investigations of Phenyl Dichloroacetate Analogues at a Molecular and Cellular Level Non Clinical Focus

Elucidation of Enzyme-Ligand Interactions with Phenyl Dichloroacetate (B87207) Derivatives

Phenyl dichloroacetate and its analogues, as derivatives of dichloroacetate (DCA), are primarily investigated for their role as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs). mdpi.com PDKs are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). e-dmj.orgnih.gov The PDC is a mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. nih.gov By phosphorylating and thereby inactivating the PDC, PDKs shift metabolism towards glycolysis and away from mitochondrial glucose oxidation. mdpi.com

DCA, a structural analogue of pyruvate, inhibits all four PDK isoforms, with PDK2 and PDK4 showing the most sensitivity and PDK3 the least. researchgate.netresearchgate.net It binds to a hydrophobic pocket in the N-terminal domain of PDKs, distinct from the ATP-binding site. e-dmj.orgresearchgate.net This binding is thought to occur at the pyruvate-binding site on the regulatory domain of the kinase. e-dmj.orgacs.org Docking studies have suggested that phenylbutyrate, another metabolic modulator, binds to different sites on PDK2 and PDK3 compared to DCA, indicating the potential for varied interactions among different DCA analogues. nih.govresearchgate.net

The binding of DCA to PDKs is allosteric, meaning it influences the enzyme's activity by binding to a site other than the active site. e-dmj.org This interaction promotes conformational changes that are communicated to both the nucleotide-binding and lipoyl-binding pockets of the kinase, ultimately leading to its inactivation. nih.govresearchgate.net Interestingly, the binding of ADP to PDK2 has been shown to significantly increase the kinase's affinity for DCA, and conversely, DCA binding enhances ADP binding. acs.org This suggests a cooperative relationship between the nucleotide and the inhibitor in modulating kinase activity.

The following table summarizes the inhibitory effects of DCA on different PDK isoforms.

| PDK Isoform | Sensitivity to Dichloroacetate (DCA) Inhibition |

| PDK1 | Inhibited |

| PDK2 | Most Sensitive |

| PDK3 | Least Sensitive |

| PDK4 | Sensitive |

This table is based on findings that DCA inhibits all four PDK isoforms with varying sensitivity. researchgate.netresearchgate.net

The binding of dichloroacetate (DCA) to pyruvate dehydrogenase kinases (PDKs) induces significant conformational changes that are central to its inhibitory mechanism. nih.govresearchgate.net When DCA binds to a hydrophobic pocket within the N-terminal domain of PDK1, it triggers local structural alterations. researchgate.net These changes are then transmitted to other critical regions of the enzyme, including the nucleotide-binding pocket and the lipoyl-binding pocket. nih.govresearchgate.net

This allosteric communication ultimately results in the inactivation of the kinase's ability to phosphorylate the pyruvate dehydrogenase complex (PDC). researchgate.netnih.govresearchgate.net By preventing this phosphorylation, DCA effectively maintains the PDC in its active state. nih.gov Structural studies have revealed that the binding of DCA can lead to an interdomain hinge movement that "closes up" the active site of the kinase, representing an "inactive" conformation. acs.org This contrasts with the "active" conformation observed in the absence of the inhibitor.

Modulation of Cellular Metabolic Pathways by Dichloroacetate Analogues

In various cellular models, dichloroacetate (DCA) and its analogues have been shown to shift glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. mdpi.com This metabolic reprogramming is a direct consequence of PDK inhibition. mdpi.commdpi.com By activating the pyruvate dehydrogenase complex (PDC), DCA facilitates the conversion of pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidation. nih.gov

This shift has been observed in multiple cancer cell lines, where it leads to decreased glucose uptake and reduced production of lactic acid. mdpi.com For instance, in melanoma cells, DCA treatment not only reduced glycolytic activity but also lowered intracellular ATP levels. mdpi.com Similarly, in breast and ovarian cancer cell lines, DCA has been shown to impact the glycolysis pathway. mdpi.com The ability of DCA to divert pyruvate from lactate (B86563) production to the TCA cycle is a key aspect of its mechanism. mdpi.commdpi.com

The table below illustrates the metabolic effects of DCA in cellular models.

| Cellular Model | Effect of Dichloroacetate (DCA) |

| Melanoma Cells | Reduced glycolytic activity, decreased intracellular ATP |

| Breast Cancer Cells | Impact on glycolysis pathway |

| Ovarian Cancer Cells | Impact on glycolysis pathway |

| General Cancer Cells | Decreased glucose uptake, reduced lactic acid production |

This table summarizes the observed effects of DCA on glucose metabolism in various cancer cell models. mdpi.com

The metabolic shift induced by dichloroacetate (DCA) analogues has a profound impact on mitochondrial function. By promoting the flux of pyruvate into the mitochondria, DCA enhances oxidative phosphorylation. nih.gov This can lead to an increase in the production of reactive oxygen species (ROS) by the mitochondrial respiratory chain. nih.gov

In studies using pancreatic cancer cell lines, DCA treatment, despite activating the pyruvate dehydrogenase (PDH) complex, resulted in reduced mitochondrial oxygen consumption. mdpi.com However, it also caused an increase in ROS production and markers of mitophagy, a process of selective mitochondrial degradation. mdpi.com In neuronal cell culture models, DCA was found to restore normal mitochondrial fusion-fission dynamics in cells that were metabolically challenged. frontiersin.org It reversed the inhibitor-induced decreases in oxygen consumption and mitochondrial membrane potential. frontiersin.org

Furthermore, mitochondria-targeted versions of DCA, such as Mito-DCA, have been developed to enhance its delivery to the mitochondria. acs.org In prostate cancer cells, Mito-DCA was shown to reduce glycolytic functions, suppress basal cellular respiration, and inhibit calculated ATP synthesis. acs.org This suggests that directly targeting the mitochondria can efficiently alter the cancer cell's metabolism. acs.org

Investigation of Downstream Molecular Events in Cellular Systems

The inhibition of pyruvate dehydrogenase kinase (PDK) by dichloroacetate (DCA) and its analogues triggers a cascade of downstream molecular events within cellular systems. A primary consequence is the activation of the pyruvate dehydrogenase complex (PDC), which leads to a shift from glycolytic metabolism to glucose oxidation. medicinacomplementar.com.br This metabolic reprogramming has been linked to the induction of apoptosis (programmed cell death) in various cancer cell models. medicinacomplementar.com.brresearchopenworld.com

The pro-apoptotic effects of DCA are often associated with an increase in reactive oxygen species (ROS) production. medicinacomplementar.com.br This rise in ROS can, in turn, activate downstream signaling pathways involved in apoptosis. medicinacomplementar.com.br For example, in T cell lymphoma cells, DCA-induced apoptosis was found to be dependent on ROS production. medicinacomplementar.com.br

Furthermore, DCA has been shown to influence the expression and activity of various proteins involved in cell survival and proliferation. In some cancer cells, DCA can downregulate the expression of hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor that promotes adaptation to low-oxygen environments and is linked to glycolytic metabolism. medicinacomplementar.com.br The inhibition of PDKII by DCA has been shown to suppress HIF-1α activity. mdpi.com Additionally, DCA has been observed to increase the expression of certain voltage-gated potassium channels, which can influence mitochondrial membrane potential and sensitivity to apoptosis. mdpi.com

Studies on Glutathione (B108866) S-transferase Zeta 1 (GSTZ1) Interaction and Inactivation Mechanisms

Glutathione S-transferase Zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase, is a multifunctional enzyme critical in both intermediary metabolism and xenobiotic biotransformation. wikipedia.orgnih.gov Its primary physiological role is to catalyze the penultimate step in the degradation pathway of phenylalanine and tyrosine, specifically the isomerization of maleylacetoacetate to fumarylacetoacetate. wikipedia.orgnih.govresearchgate.net Concurrently, GSTZ1 is responsible for the biotransformation of α-haloacids, such as the this compound analogue, dichloroacetate (DCA). wikipedia.org The enzyme-catalyzed conversion of DCA to glyoxylate (B1226380) is a key detoxification step. nih.govnih.gov

The interaction between DCA and GSTZ1 is complex, as DCA is not only a substrate but also a mechanism-based inactivator of the enzyme. researchgate.netnih.gov This "suicide inhibition" means that during the process of metabolizing DCA, the enzyme becomes covalently modified and irreversibly inactivated. researchgate.netufl.edu This inactivation leads to a reduced rate of DCA clearance upon repeated exposure. researchgate.netnih.gov

At a molecular level, the biotransformation of dihaloacetates that lack fluorine by GSTZ1 proceeds through a reactive intermediate, S-(α-halocarboxymethyl)glutathione. acs.orgmerckmillipore.com This intermediate can either be hydrolyzed to form glyoxylate or it can covalently bind to and inactivate the enzyme. acs.orgmerckmillipore.com Research has identified that the reactive species ultimately modifying other cellular nucleophiles is the product glyoxylate itself. acs.org

The mechanism of inactivation involves the covalent modification of a specific amino acid within the enzyme's active site. acs.org Studies on human GSTZ1c-1c have pinpointed Cysteine-16 as the site of the DCA-derived adduct. acs.org The proposed mechanism suggests a two-step process: first, glutathione displaces one chlorine atom from the DCA molecule. Subsequently, the Cysteine-16 residue in the GSTZ1 active site displaces the second chlorine atom. acs.org This sequence of reactions results in a dithioacetal linkage between the enzyme, glutathione, and the carbon skeleton of DCA, leading to a covalently modified and inactivated enzyme. acs.org The stoichiometry of this binding has been determined to be approximately 0.5 moles of DCA per mole of enzyme monomer. acs.org

The rate of GSTZ1 inactivation by DCA is influenced by several factors, including the specific GSTZ1 haplotype and the cellular concentration of chloride ions. researchgate.net For instance, the in vitro inactivation of human GSTZ1 is significantly slower in the presence of chloride ions. nih.gov This is particularly relevant when comparing subcellular compartments. The mitochondrial matrix has a much lower chloride concentration (1-2 mM) compared to the cytosol (44 mM). acs.org This difference in anion concentration is thought to explain the observation that mitochondrial GSTZ1 is inactivated by DCA much more rapidly than its cytosolic counterpart. acs.org

Detailed kinetic studies have quantified the parameters of this interaction.

Table 1: In Vitro Inactivation Half-lives of GSTZ1 by Dichloroacetate (DCA) in the Absence of Chloride

| Species | Inactivation Half-life (minutes) |

| Rat | 5.4 |

| Mouse | 6.6 |

| Human | 22 |

| Data sourced from a comparative in vitro study. nih.gov |

Table 2: In Vivo and In Vitro Half-lives of GSTZ1 Inactivation in Rat Liver Following Dichloroacetate (DCA) Administration

| Subcellular Fraction | Condition | Age Group | Inactivation Half-life (hours) |

| Cytosol | In Vivo | Young | 1.05 ± 0.03 |

| Cytosol | In Vivo | Adult | 0.82 ± 0.02 |

| Mitochondria | In Vivo | Young | 0.57 ± 0.02 |

| Mitochondria | In Vivo | Adult | 0.54 ± 0.02 |

| Cytosol | In Vitro | N/A | ~3x longer than mitochondrial |

| Mitochondria | In Vitro | N/A | Significantly shorter than cytosolic |

| Data from a study on female Sprague-Dawley rats, highlighting the more rapid inactivation in mitochondria, which is attributed to lower chloride concentrations. acs.org |

Table 3: Kinetic Parameters for Dichloroacetate (DCA)-Induced Inactivation of Human GSTZ1c-1c

| Parameter | Value |

| kcat (DCA biotransformation) | 39 min⁻¹ |

| Partition Ratio | (5.7 ± 0.5) × 10² |

| The partition ratio indicates the number of catalytic turnovers per inactivation event. acs.org |

Theoretical and Computational Chemistry Studies of Phenyl Dichloroacetate

Quantitative Structure-Activity Relationship (QSAR) Studiessums.ac.irbrieflands.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the structural properties of compounds with their biological activities. longdom.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities. longdom.org

In the context of phenyl dichloroacetate (B87207) and its analogues, QSAR studies have been extensively employed to understand the relationship between their chemical structures and cytotoxic activities. sums.ac.irbrieflands.comnih.govnih.gov Various chemometric methods are utilized, including:

Multiple Linear Regression (MLR) sums.ac.irbrieflands.comnih.govnih.gov

Factor Analysis-based Multiple Linear Regression (FA-MLR) sums.ac.irbrieflands.comnih.govnih.gov

Principal Component Regression (PCR) sums.ac.irbrieflands.comnih.govnih.gov

Partial Least Squares (PLS) combined with a Genetic Algorithm (GA-PLS) sums.ac.irbrieflands.comnih.govnih.gov

These methods help in developing mathematical models that relate the physicochemical properties of the molecules to their biological effects. longdom.org

Development of Predictive Models for Analoguesbrieflands.comnih.govnih.gov

Researchers have successfully developed predictive QSAR models for analogues of dichloroacetate (DCA). brieflands.comnih.govnih.gov For instance, a study on N-arylphenyl-2,2-dichloroacetamide analogues, which have shown cytotoxic activity on human non-small cell lung cancer cell lines, resulted in a robust predictive model. brieflands.com The best model, derived from the GA-PLS method, was a linear seven-parameter equation that could predict 90% of the variance in cytotoxic activities. brieflands.comnih.govnih.gov

Based on these predictive models, in silico screening studies have been conducted to design new and more potent lead compounds by modifying the structural patterns of the initial molecules. sums.ac.irbrieflands.comnih.govnih.gov This approach has led to the identification of novel structures that are predicted to be potent anticancer agents. brieflands.comnih.gov

Descriptor Analysis and Pharmacophore Optimizationbrieflands.comresearchgate.net

Descriptor analysis is a critical component of QSAR studies, involving the calculation and selection of various molecular descriptors that encode the structural and physicochemical properties of the molecules. researchgate.net In the study of N-phenyl-2,2-dichloroacetamide analogues, a large number of 2D descriptors were calculated and preprocessed to develop the QSAR models. researchgate.net

The insights gained from descriptor analysis and QSAR models are then used for pharmacophore optimization. researchgate.net A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. peerj.com By understanding which molecular properties are crucial for activity, the pharmacophore can be refined to design more potent inhibitors. researchgate.net For N-phenyl-2,2-dichloroacetamide analogues, 2D, 3D, and Group-based QSAR studies have been performed to optimize the pharmacophore requirements for potent inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). researchgate.net

The optimized pharmacophore models have guided the design of new molecular entities (NMEs). researchgate.net Subsequent molecular docking studies on these designed NMEs against PDK enzymes have confirmed their binding affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been used to ensure they possess drug-like pharmacokinetic profiles. researchgate.net

Computational Studies of Reaction Mechanismsnih.govchemrxiv.org

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions at an atomic level. mdpi.com For compounds related to phenyl dichloroacetate, computational studies have provided a deeper understanding of their formation and reactivity.

One relevant area of study is the formation of dichloroacetonitrile (B150184) (DCAN), a disinfection by-product, from aromatic amino acids like phenylalanine during chloramination. nih.gov Quantum chemical computations have been employed to investigate the specific formation mechanism of DCAN. nih.gov These studies have explained the differences between the decarboxylation and aldehyde pathways, identifying the aldehyde pathway as the primary route for DCAN formation from phenylalanine. nih.gov The calculations also clarified the effect of pH on the reaction mechanism, with dehydrohalogenation being the rate-limiting step under acidic conditions. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Both ¹H and ¹³C NMR are used to provide a complete picture of phenyl dichloroacetate's atomic connectivity.

In ¹H NMR, the spectrum reveals distinct signals for the protons in different chemical environments. For phenyl dichloroacetate (B87207), a characteristic singlet is expected for the proton on the dichlorinated carbon (-CHCl₂). The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum (around 7.2-7.5 ppm), reflecting their various electronic environments and spin-spin coupling interactions. sci-hub.se

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Research studies have reported the chemical shifts for this compound, confirming its structure. sci-hub.se The carbonyl carbon of the ester group is typically found significantly downfield.

The following tables present the reported NMR data for this compound. sci-hub.se

¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.43 | t | 2H | Aromatic (ortho-H) |

| ~7.30 | t | 1H | Aromatic (para-H) |

| ~7.15 | d | 2H | Aromatic (meta-H) |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162.0 | C=O (Ester Carbonyl) |

| ~149.5 | C-O (Aromatic) |

| ~129.8 | CH (Aromatic) |

| ~127.2 | CH (Aromatic) |

| ~121.7 | CH (Aromatic) |

Mass Spectrometry for Compound Identification and Metabolite Profiling (Research Context)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS is crucial for both its direct identification and for profiling its metabolic fate in biological systems.

When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound undergoes predictable fragmentation. The molecular ion peak may be observed, but more prominent peaks often result from the cleavage of the ester bond. A common fragmentation pathway for phenyl esters involves the formation of a phenol (B47542) cation (m/z 94) and the subsequent loss of a hydrogen atom to form the phenyl cation (m/z 77).

In a research context, MS is the cornerstone of metabolite profiling. If this compound were introduced into a biological model, it would likely be hydrolyzed into dichloroacetic acid (DCA) and phenol. Subsequent metabolic processes would further transform these molecules. For instance, studies on DCA metabolism have identified metabolites such as glyoxylic acid, oxalic acid, and glycine (B1666218) conjugates. dss.go.th A metabolomics study investigating the effects of this compound would use high-resolution MS to track the appearance of these known DCA metabolites as well as metabolites of phenol, providing a comprehensive picture of its biotransformation.

Spectrophotometric Methods for Compound Quantification in Research Models

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a straightforward and accessible approach for quantifying compounds in research models, provided the analyte possesses a suitable chromophore. upi.edu this compound contains a phenyl ring, which is a strong chromophore that absorbs ultraviolet light. This property forms the basis for its quantification using UV-Vis spectrophotometry.

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edushimadzu.com To quantify this compound in a research model (e.g., a reaction mixture or a simple biological buffer), a calibration curve would first be established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λ_max). The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

While highly effective for pure or simple mixtures, complex biological samples may require a preliminary separation step, such as chromatography, before spectrophotometric analysis to remove interfering substances that also absorb in the same UV region. csic.es Nevertheless, for many in vitro research applications, UV-Vis spectrophotometry provides a rapid and reliable means of quantification. mdpi.com

Environmental Chemistry and Degradation Pathways of Dichloroacetate Species

Advanced Oxidation Processes (AOPs) for Degradation

Role of Hydroxyl Radicals in Decomposition

Hydroxyl radicals are powerful, non-selective oxidizing agents that can initiate the degradation of organic molecules. rsc.orgnih.gov The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction. usgs.govnih.gov In the hypothetical case of phenyl dichloroacetate (B87207), hydroxyl radicals could attack both the phenyl ring and the dichloroacetate moiety. The attack on the phenyl ring would likely lead to the formation of hydroxylated intermediates, while reaction with the dichloroacetate portion could initiate dechlorination. The precise kinetics and reaction pathways for phenyl dichloroacetate remain uninvestigated.

Catalytic Ozonation and Photocatalytic Oxidation Methods

Catalytic ozonation and photocatalytic oxidation are two common AOPs. Catalytic ozonation uses catalysts to enhance the decomposition of ozone to produce hydroxyl radicals, thereby increasing the degradation efficiency of organic pollutants. mdpi.commdpi.comresearchgate.netnih.gov Photocatalytic oxidation typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.netresearchgate.netmdpi.com

While these methods have been successfully applied to degrade dichloroacetate and phenolic compounds separately, their efficacy and the specific mechanisms for the degradation of this compound have not been reported. researchgate.netresearchgate.net

Influence of pH on Degradation Efficiency

The pH of the solution is a critical parameter in AOPs as it can influence the surface charge of the catalyst, the speciation of the target compound, and the formation of hydroxyl radicals. nih.govresearchgate.netresearchgate.net For many organic compounds, degradation efficiency varies significantly with pH. mdpi.comnih.gov The specific influence of pH on the degradation of this compound would depend on its acid-base properties and the nature of the AOP being employed. For instance, in photocatalysis, the pH affects the surface charge of the catalyst, which in turn influences the adsorption of the pollutant. researchgate.netnih.gov Without experimental data, the optimal pH conditions for this compound degradation are unknown.

Mechanistic Studies of Dechlorination and Mineralization

Dechlorination is a critical step in the degradation of chlorinated organic compounds, as it reduces their toxicity. Mineralization refers to the complete conversion of an organic compound to inorganic substances like carbon dioxide, water, and mineral acids.

Based on the available scientific literature, there is a clear lack of specific research on the degradation of this compound using Advanced Oxidation Processes. While the principles of these technologies are well-established for a variety of other organic pollutants, including its constituent precursors (phenol and dichloroacetic acid), dedicated studies on the ester itself are absent. Therefore, detailed research findings, data tables, and specific mechanistic pathways for the decomposition, dechlorination, and mineralization of this compound as requested cannot be provided. Further experimental research is needed to address this knowledge gap.

Broader Applications in Materials Science and Organic Synthetic Chemistry Non Therapeutic

Phenyl Dichloroacetate (B87207) and Related Compounds as Reagents in Organic Synthesis

While direct, large-scale applications of phenyl dichloroacetate as a reagent in complex organic synthesis are not extensively documented in mainstream literature, the synthesis of its derivatives and related dichloroacetate esters is an area of active investigation. These compounds serve as building blocks and precursors for a variety of molecules. The reactivity of the dichloroacetate moiety can be harnessed in several types of chemical transformations.

The synthesis of covalent conjugates of dichloroacetic acid often proceeds through the formation of an ester bond with various polyfunctional molecules, including phenols. This is typically achieved by reacting the molecule with dichloroacetyl chloride in the presence of a base. For instance, dichloroacetate esters of molecules containing multiple hydroxyl groups have been synthesized to explore their chemical properties.

The direct use of this compound as an arylating agent in cross-coupling reactions is not a commonly cited application. However, the broader class of palladium-catalyzed cross-coupling reactions provides a framework to understand how such a molecule could potentially react. These reactions are fundamental to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.

In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, an organohalide or triflate (Ar-X) undergoes oxidative addition to a palladium(0) complex. This is followed by transmetalation with an organoboron or organotin reagent (in the case of Suzuki or Stille coupling) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

While aryl halides are the most common coupling partners, other aryl esters, such as aryl triflates and, more recently, S-aryl thioacetates, have been successfully employed in palladium-catalyzed cross-coupling reactions. The viability of these esters suggests that other activated phenyl esters could potentially participate in similar transformations. The reactivity of the leaving group is a critical factor, and while the dichloroacetate anion is a weaker leaving group than triflate, under specific catalytic conditions, its participation in such reactions could be explored. The development of new ligands and catalytic systems continues to expand the scope of cross-coupling reactions to include less reactive electrophiles.

Research into the reductive arylation of nitroarenes with chloroarenes has demonstrated that reducing conditions can unlock new reactivity pathways for palladium catalysts, enabling the formation of C-N bonds. nih.gov This highlights the potential for unconventional coupling partners and reaction mechanisms in palladium catalysis.

The following table outlines the general steps in a palladium-catalyzed cross-coupling cycle, which could be conceptually applied to a hypothetical arylation reaction involving a this compound-like molecule.

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-oxygen bond of the phenyl ester, forming an arylpalladium(II) complex. |

| Transmetalation | An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium complex, displacing the leaving group. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new aryl-aryl bond and regenerating the palladium(0) catalyst. |

This is a generalized mechanism and the specific conditions and feasibility for this compound would require experimental validation.

Role of Dichloroacetic Acid in Polymer Science

Dichloroacetic acid (DCA) serves as a specialized solvent in the field of polymer science, particularly for the characterization of certain types of polymers. Its strong acidic nature and ability to dissolve otherwise intractable polymers make it valuable for specific analytical techniques.

Dichloroacetic acid is recognized as a suitable solvent for the determination of the viscosity of thermoplastic polyesters, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), as outlined in the international standard ISO 1628-5. ahp-makina.com Dilute solution viscometry is a fundamental technique used to determine the molecular weight of polymers. The intrinsic viscosity of a polymer solution is related to the size and shape of the polymer coils in that particular solvent, which in turn correlates with the polymer's average molecular weight.

The choice of solvent is critical for these measurements, as it must be capable of fully dissolving the polymer without causing degradation under the experimental conditions. DCA is effective in dissolving polyesters due to its ability to disrupt the strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, that exist between the polymer chains.

Common Polymers Characterized Using Dichloroacetic Acid:

| Polymer | Abbreviation | Type |

| Poly(ethylene terephthalate) | PET | Thermoplastic Polyester |

| Poly(butylene terephthalate) | PBT | Thermoplastic Polyester |

In addition to polyesters, dichloroacetic acid has also been reported as a solvent for polyaniline (PANI), a conducting polymer. The solubility of PANI is often a challenge, and DCA is one of the few solvents that can effectively dissolve it, facilitating its characterization and processing.

The solvent in which a polymer is dissolved has a profound impact on the conformation and flexibility of the polymer chains. In a "good" solvent, polymer-solvent interactions are more favorable than polymer-polymer interactions, leading to an expansion of the polymer coil and a higher intrinsic viscosity. Conversely, in a "poor" solvent, the polymer chains prefer to interact with themselves, resulting in a more compact, coiled conformation and a lower intrinsic viscosity.

Dichloroacetic acid, being a strong acid, can engage in specific interactions with the functional groups of the polymer chain. For polyesters, which contain ester linkages, DCA can protonate the carbonyl oxygen atoms, leading to strong polymer-solvent interactions. This solvation effect helps to overcome the chain-to-chain interactions, allowing the polymer to dissolve and the chains to adopt a more extended conformation than they would in a less interactive solvent.

The use of DCA in viscometry for determining the molecular weight of polyesters is predicated on its ability to create a reproducible solution environment where the hydrodynamic volume of the polymer is a reliable function of its chain length. The conformation of the polymer in DCA is therefore crucial for obtaining accurate and consistent characterization data. While detailed spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are often performed in deuterated solvents like chloroform, the choice of a specific solvent like DCA for viscometry points to its unique influence on the polymer's solution properties. pageplace.deoxinst.com

Integration into Metal-Organic Frameworks (MOFs) for Research Purposes

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising platforms for a variety of applications, including gas storage, catalysis, and drug delivery.

In a research context, dichloroacetic acid has been successfully integrated into MOFs. One study focused on the encapsulation of DCA within a zirconium-based MOF, specifically MOF-801 (zirconium-fumarate), for potential drug delivery applications. ahp-makina.com The research involved the synthesis of the MOF and its subsequent loading with DCA. The successful incorporation of DCA into the MOF was confirmed using infrared (IR) spectroscopy, which showed characteristic vibrational bands of the dichloroacetate molecule within the framework's spectrum. ahp-makina.com

The study highlighted the potential of MOFs as carriers for small molecules like DCA. The encapsulation within the MOF structure could offer a way to protect the molecule and potentially control its release. Although this particular research was aimed at therapeutic applications, the methodology and findings are broadly relevant to the field of materials science, demonstrating the feasibility of using MOFs to encapsulate and store small, functional organic acids for various research purposes.

Characteristics of DCA-Loaded MOF-801:

| Property | Description |

| MOF Type | MOF-801 (Zirconium-fumarate) |

| Encapsulated Molecule | Dichloroacetic Acid (DCA) |

| Synthesis Method | Water-based synthesis |

| Confirmation of Loading | Infrared (IR) Spectroscopy |

| Research Purpose | To investigate MOFs as a delivery system for DCA |

This integration of DCA into MOFs for research purposes underscores the versatility of both the molecule and the framework material in the development of new functional materials.

Future Research Directions and Unexplored Avenues for Phenyl Dichloroacetate Chemistry

Development of Novel Synthetic Routes for Complex Analogues

Future synthetic research will likely focus on creating more complex analogues of Phenyl dichloroacetate (B87207) with tailored functionalities. Building upon existing methods for synthesizing N-phenyl-2,2-dichloroacetamide analogues, chemists can explore multi-step reaction sequences to introduce diverse substituents on the phenyl ring. nih.govnih.govresearchgate.net These efforts could involve the use of advanced cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to append various aryl, heteroaryl, or alkyl groups. The goal would be to generate a library of novel Phenyl dichloroacetate derivatives with a wide range of electronic and steric properties.

The development of stereoselective synthetic routes will also be a key area of investigation. Introducing chiral centers into the molecule, either on the phenyl ring or through modification of the dichloroacetate moiety, could lead to analogues with unique properties. This could be achieved through asymmetric catalysis or the use of chiral starting materials. The synthesis of such complex analogues will not only provide new compounds for various applications but also challenge and advance the field of synthetic organic chemistry.

Table 1: Potential Synthetic Strategies for Complex this compound Analogues

| Strategy | Description | Potential Outcome |

| Advanced Cross-Coupling | Utilization of reactions like Suzuki, Heck, and Sonogashira to introduce diverse functional groups onto the phenyl ring. | Library of analogues with varied electronic and steric properties. |

| C-H Activation | Direct functionalization of C-H bonds on the phenyl ring to introduce new substituents in a more atom-economical manner. | More efficient and sustainable synthetic routes to novel derivatives. |

| Asymmetric Synthesis | Employment of chiral catalysts or auxiliaries to introduce stereocenters into the molecule. | Enantiomerically pure analogues for stereospecific applications. |

| Multi-component Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. | Efficient generation of structurally diverse and complex analogues. |

Deeper Mechanistic Insights into Molecular Interactions (Non-Clinical)

A more profound, non-clinical understanding of the molecular interactions of this compound is crucial for predicting its behavior in various chemical systems. Future research should move beyond basic hydrolysis studies to explore the kinetics and thermodynamics of its reactions with a wider range of nucleophiles and electrophiles. Investigating the role of the phenyl ring and the dichloroacetyl group in directing reaction pathways will provide valuable mechanistic data.

Furthermore, detailed studies of non-covalent interactions, such as halogen bonding and π-π stacking, are warranted. Understanding how this compound interacts with other molecules through these forces is key to its application in areas like crystal engineering and supramolecular chemistry. Techniques such as X-ray crystallography and various spectroscopic methods will be instrumental in elucidating these subtle yet significant interactions.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound and its analogues. Future research will undoubtedly leverage advanced computational models to gain deeper insights into its electronic structure, conformational preferences, and reaction mechanisms. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties, bond energies, and transition state geometries with high accuracy. nih.govresearchgate.netresearchgate.netdiva-portal.orgnih.govrsc.orgmdpi.commdpi.comresearchgate.net

These computational models can guide the rational design of new analogues with specific desired properties. For instance, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or physical properties. This predictive capability will accelerate the discovery of new applications for this class of compounds.

Table 2: Computational Methods for this compound Research

| Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular orbitals, vibrational frequencies, reaction energies. |

| Ab initio Molecular Dynamics (AIMD) | Simulation of molecular motion and reaction dynamics. | Reaction pathways, conformational changes over time. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with chemical or physical properties. | Boiling point, solubility, reactivity of new analogues. |

| Molecular Docking (Non-clinical) | Prediction of binding modes and affinities with host molecules. | Interaction energies, preferred binding sites in supramolecular systems. |

Exploration of New Applications in Materials Science and Catalysis

The unique chemical structure of this compound suggests its potential for use in materials science and catalysis. The presence of the reactive dichloroacetate group and the tunable phenyl ring opens up possibilities for its use as a monomer or a precursor in polymerization reactions. nih.govresearchgate.net For example, it could be incorporated into polyesters or other polymers to impart specific properties such as flame retardancy or altered thermal stability. The potential for Phenyl-terminated polyolefins has been explored, suggesting a role for related phenyl esters in polymer chemistry. nist.gov

In the field of catalysis, this compound could serve as a ligand or a precursor for the synthesis of novel catalysts. The electronic properties of the phenyl ring can be modified to tune the activity and selectivity of a catalytic center. eurekalert.org Research in this area could lead to the development of new catalytic systems for a variety of organic transformations.

Methodological Advancements in Analytical Characterization for Research

To support these future research directions, the development of advanced analytical methods for the characterization of this compound and its analogues is essential. While standard techniques like NMR and mass spectrometry are routinely used, there is a need for more sensitive and selective methods for trace analysis and for studying complex reaction mixtures.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be crucial for the separation and identification of closely related analogues and reaction byproducts. chromatographytoday.comnih.govsaspublishers.comresearchgate.netlongdom.org Advanced NMR techniques, including two-dimensional methods, can provide detailed structural information and insights into molecular dynamics. pdx.eduosu.eduepfl.chpitt.edusigmaaldrich.com Furthermore, the development of specific spectroscopic probes for in-situ monitoring of reactions involving this compound would be highly beneficial for mechanistic studies. The fragmentation patterns of aromatic compounds in mass spectrometry can also provide valuable structural information. nih.govbris.ac.ukwpmucdn.comyoutube.comstackexchange.com

Q & A

Q. What synthetic protocols yield high-purity phenyl dichloroacetate, and how are intermediates characterized?

this compound is synthesized via reaction of phenol with dichloroacetyl chloride in the presence of triethylamine, followed by distillation and recrystallization from petroleum ether-ether. Gas chromatography (SE-30 column) confirms purity (>99%), and melting point analysis (46–48°C) validates crystallinity. Intermediate characterization includes nuclear magnetic resonance (NMR) and elemental analysis for structural confirmation .

Q. How can reaction conditions be optimized for Fries rearrangement using this compound?

The Fries rearrangement of this compound to synthesize o-hydroxy-α,α-dichloroacetophenone requires controlled temperature (65–72°C under vacuum) and acid catalysis. Yield optimization (50%) involves monitoring reaction progression via thin-layer chromatography (TLC) and purification by fractional distillation. Product validation includes osazone derivative formation (mp 263–265°C) and comparative spectral analysis .

Q. What analytical methods are critical for assessing this compound stability under varying storage conditions?

Stability studies should employ high-performance liquid chromatography (HPLC) to detect degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Storage in anhydrous environments (desiccated, room temperature) prevents hydrolysis. Accelerated stability testing under humidity and temperature extremes informs shelf-life predictions .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s metabolic interactions?

In vitro mitochondrial assays (e.g., pyruvate dehydrogenase [PDH] activity measurements) and in vivo rodent models of metabolic disorders (e.g., lactic acidosis, hyperglycemia) can elucidate mechanisms. For example, dichloroacetate (DCA)—a structural analog—activates PDH by inhibiting kinase isoforms, reducing lactate accumulation. Researchers should adapt these models while accounting for phenyl ester hydrolysis kinetics .

Q. How do neurotoxicity risks observed in dichloroacetate analogs inform safety assessments of this compound?

Neurotoxicity in DCA arises from dehalogenation to monochloroacetate, which disrupts glutathione metabolism. For this compound, evaluate metabolic breakdown pathways using liver microsomal assays and monitor peripheral neuropathy markers (e.g., nerve conduction velocity) in chronic dosing studies. Dose-limiting strategies include intermittent administration and co-administration of antioxidants .

Q. What methodologies resolve contradictions in therapeutic efficacy between single-agent and combination therapies?

Preclinical studies should compare this compound monotherapy versus combinations (e.g., with platinum-based chemotherapeutics) in hypoxic tumor models. Use factorial experimental designs to isolate synergistic effects, and validate via metabolomics (e.g., lactate/pyruvate ratios) and transcriptomic profiling. Address inter-study variability by standardizing hypoxia markers (e.g., HIF-1α levels) .

Q. How can pharmacogenetic variability impact this compound dosing in preclinical studies?

Polymorphisms in glutathione transferases (GSTs) and DCA-metabolizing enzymes (e.g., GSTζ1) influence toxicity and clearance. Genotype murine models or humanized liver chimeras to predict inter-individual responses. Pharmacokinetic/pharmacodynamic (PK/PD) modeling should incorporate genetic variants to optimize dosing regimens .

Q. What strategies validate this compound’s mitochondrial targeting in genetic disease models?

Use patient-derived fibroblasts with mitochondrial disorders (e.g., PDH deficiency) to assess PDH activation and lactate reduction. Combine Seahorse extracellular flux analysis with stable isotope tracing (e.g., ¹³C-glucose) to quantify oxidative metabolism. Compare results to DCA’s known effects, noting differences in bioavailability due to esterification .

Methodological Recommendations

- Contradiction Analysis : For conflicting efficacy data (e.g., single-agent vs. combination), employ meta-regression to identify covariates (e.g., tumor hypoxia level, dosing schedule) .

- Toxicity Mitigation : Use staggered dosing in neurotoxicity-prone models and monitor plasma chloroacetate levels via gas chromatography-mass spectrometry (GC-MS) .

- Metabolic Profiling : Apply flux balance analysis (FBA) to predict this compound’s impact on glycolysis and TCA cycle dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.